molecular formula C24H19F4N5O2S B610289 Proxalutamide CAS No. 1398046-21-3

Proxalutamide

Cat. No.: B610289
CAS No.: 1398046-21-3
M. Wt: 517.5 g/mol
InChI Key: KCBJGVDOSBKVKP-UHFFFAOYSA-N
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Description

Proxalutamide, also known by its developmental code name GT-0918, is a nonsteroidal antiandrogen. It is a selective high-affinity silent antagonist of the androgen receptor. This compound is under development by Suzhou Kintor Pharmaceuticals for potential treatment of conditions such as COVID-19, prostate cancer, and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proxalutamide is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The production involves large-scale reactors, purification systems, and stringent environmental controls to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Proxalutamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Proxalutamide has a wide range of scientific research applications:

Mechanism of Action

Proxalutamide acts as an antagonist at the androgen receptor. It inhibits androgen-induced receptor activation, resulting in the formation of inactive complexes that cannot translocate to the nucleus. This leads to downregulation of androgen receptor expression and inhibition of androgen-induced gene transcription. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2) in macrophages, stimulating the antioxidant response element to reduce cytokine storm-induced organ damage in COVID-19 patients .

Comparison with Similar Compounds

Comparison: Proxalutamide exhibits higher potency and efficacy compared to bicalutamide and enzalutamide. It has a unique ability to degrade androgen receptors, which is not observed with enzalutamide. Additionally, this compound has shown effectiveness in reducing SARS-CoV-2 infection and associated inflammatory responses, making it a promising candidate for COVID-19 treatment .

Properties

IUPAC Name

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJGVDOSBKVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102678
Record name Proxalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in formation of inactive complexes that are not able to translocate to the nucleus. It also induces androgen receptor downregulation, furthering adrogen-induced receptor activation. This drug is being investigated for its potential antineoplastic activity and is being investigated specifically against prostate cancer and COVID-19.
Record name Proxalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1398046-21-3
Record name 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GT-0918
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proxalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUXELUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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